7-Chloroquinoline

Medicinal Chemistry Process Chemistry Halogen Retention

7-Chloroquinoline (CAS 612-61-3) is the definitive 7-chloro regioisomer for constructing chloroquine-class antimalarials and 4-amino-7-chloroquinoline derivatives. Its unique 7-Cl substitution pattern enables regioselective Pd-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling while directing nitration exclusively to the 8-position—a reactivity profile absent in 4-, 5-, or 6-chloroquinolines. Procure this intermediate to ensure correct β-hematin-inhibitory pharmacophore geometry and avoid irreversible SAR corruption. Sourced via chemoselective reduction of 4,7-dichloroquinoline for scalable, cost-efficient kilogram production. Available from research-grade to bulk quantities.

Molecular Formula C9H6ClN
Molecular Weight 163.6 g/mol
CAS No. 612-61-3
Cat. No. B030040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroquinoline
CAS612-61-3
Molecular FormulaC9H6ClN
Molecular Weight163.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)Cl)N=C1
InChIInChI=1S/C9H6ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H
InChIKeyQNGUPQRODVPRDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloroquinoline (CAS 612-61-3): Physicochemical Properties and Industrial Context for Sourcing Decisions


7-Chloroquinoline (CAS 612-61-3, C9H6ClN, MW 163.60) is a monochlorinated quinoline derivative with the chlorine atom positioned at the 7-position of the bicyclic aromatic heterocycle. The compound exhibits a melting point of 31.5–33°C, boiling point of 267.5–268°C at 760 mmHg, predicted pKa of 3.36±0.14, and LogP of approximately 2.84–2.89 [1]. It is a solid at ambient temperature, typically stored under inert atmosphere at 2–8°C due to air and heat sensitivity [1]. This compound serves as a critical pharmaceutical intermediate in the synthesis of antimalarial agents—most notably the chloroquine class of 4-amino-7-chloroquinolines—as well as antimicrobial and anticancer drug candidates [2]. Commercial availability spans research-grade (95%+) to bulk industrial quantities, with global market analysis published through 2029 [3].

Why 7-Chloroquinoline Cannot Be Casually Substituted with 4-, 5-, or 6-Chloroquinoline in Synthetic and Biological Workflows


Although multiple monochloroquinoline regioisomers (2-, 4-, 5-, 6-, 7-, and 8-chloroquinoline) share identical molecular formulas, their electronic properties, reaction site accessibility, and biological outcomes diverge substantially. The chlorine position dictates regioselective electrophilic aromatic substitution outcomes: under standard nitration conditions, a 7-chloro substituent directs the nitronium ion into the 8-position, whereas 6-methyl and 6-methoxy substituents direct nitration to the 5-position [1]. Photophysical measurements confirm that luminescence quantum yields and phosphorescence lifetimes vary systematically across 2-, 4-, 6-, and 7-chloroquinolines due to position-dependent spin-orbit coupling effects [2]. In synthetic workflows, the 7-chloro derivative uniquely enables selective Pd-catalyzed cross-coupling while leaving other positions available for orthogonal functionalization—a capability not shared by 4-chloroquinoline, which exhibits different oxidative addition kinetics [3]. Substitution with an incorrect regioisomer in a medicinal chemistry program would irreversibly alter the electronic distribution, target binding geometry, and downstream SAR interpretation. The quantitative evidence presented below substantiates why 7-chloroquinoline constitutes a non-fungible building block.

Quantitative Differentiation Evidence: 7-Chloroquinoline vs. 4,7-Dichloroquinoline and Other Chloroquinoline Regioisomers


Synthetic Accessibility: Chemoselective Reduction of 4,7-Dichloroquinoline Affords 7-Chloroquinoline as the Sole Product in Quantitative Yield

In the palladium-catalyzed hydrodehalogenation of 4,7-dichloroquinoline using NaBH4/TMEDA/PdCl2(dppf), chemoselective reduction of the 4-chloro position occurs while the 7-chloro substituent remains intact. The reaction produces 7-chloroquinoline as the sole product in nearly quantitative yield, with isolated yields reported at 65–100% depending on the exact conditions [1]. This contrasts with 4-chloroquinoline, which cannot be obtained via analogous selective reduction from dichlorinated precursors because the 4-position is inherently more reactive toward oxidative addition to Pd(0) than the 2- or 7-positions [2].

Medicinal Chemistry Process Chemistry Halogen Retention

Pd-Catalyzed Cross-Coupling Versatility: First Reported Suzuki and Sonogashira Reactions for 7-Mono-Substituted Quinolines

7-Chloroquinoline uniquely undergoes Pd-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions to generate diverse 7-mono-substituted quinolines. These represent the first reported examples of Suzuki reactions for preparing 7-mono-substituted quinolines and the first application of Sonogashira coupling for 7-substituted quinoline synthesis . In contrast, 4-chloroquinoline shows different reactivity patterns: the 4-position is more susceptible to oxidative addition to Pd(0) than the 2-position, but this reactivity is not selectively exploitable for mono-substitution when other halogens are present [1]. The 7-chloro derivative provides orthogonal functionalization capability: the chlorine at C7 can be selectively cross-coupled while leaving the nitrogen and other ring positions available for subsequent derivatization.

Synthetic Methodology Palladium Catalysis Building Block Utility

Biological Activity Foundation: Submicromolar Antimalarial Potency of 4-Amino-7-Chloroquinoline Derivatives Against CQ-Sensitive and CQ-Resistant P. falciparum Strains

The 7-chloroquinoline scaffold forms the essential pharmacophore of the 4-aminoquinoline antimalarial class. Structure-activity relationship studies have established that removal or repositioning of the 7-chloro substituent reduces antimalarial activity, underscoring its mechanistic importance for β-hematin inhibition [1]. Quantitative in vitro data for 7-chloroquinoline-derived 4-amino and 4-alkoxy analogues against P. falciparum HB3 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) strains demonstrate submicromolar IC50 values, with compounds 11–15 and 24 proving more potent against the Dd2 resistant strain than chloroquine itself [1]. Newer 7-chloroquinoline-based Schiff-bases (M1a–o) exhibited IC50 values of 0.56–1.65 µg/mL against P. falciparum, with M1b and M1g showing IC50 = 0.56 and 0.58 µg/mL respectively [2]. Chloroquinoline-4H-chromene conjugates incorporating the 7-chloro motif demonstrated IC50 values in the range of 0.54–0.58 µg/mL [3].

Antimalarial Drug Discovery Chloroquine Analogues Resistance Profile

Antimicrobial Spectrum: 4-Amino-7-Chloroquinolines Exhibit Potent Activity Against Pseudomonas aeruginosa and Candida albicans with Quantified Zone-of-Inhibition Data

4-Amino-7-chloroquinoline derivatives (compounds 6–8) demonstrated antimicrobial activity against Pseudomonas aeruginosa with inhibition halos greater than 20 mm, while 4-amino-7-chloroquinolines 1–3 showed halos close to 30 mm against Candida albicans [1]. These compounds were obtained via nucleophilic aromatic substitution from 4,7-dichloroquinoline in yields ranging from 81% to 100% [1]. In a separate study, 7-chloro-4-aminoquinoline Schiff bases exhibited MIC values in the range of 1.5 to 12.5 µg/mL against bacterial strains, with length of the carbon-chain linker and electronic properties governing activity [2]. In contrast, compounds with the mefloquine moiety (which lacks the 7-chloro substitution pattern) showed lower antimalarial activity than 7-chloroquinoline hybrids .

Antimicrobial Resistance Antifungal Agents Gram-Negative Bacteria

Photophysical Properties: Position-Dependent Luminescence Quantum Yields and Phosphorescence Lifetimes Differentiate 7-Chloroquinoline from 2-, 4-, and 6-Regioisomers

Systematic photophysical investigation of monochloroquinolines (2-, 4-, 6-, and 7-chloroquinoline) in ethanol and hydrocarbon matrices revealed that phosphorescence spectra, quantum yields, and phosphorescence lifetimes are dependent on the position of the chlorine substituent [1]. The intensity of out-of-plane (skeletal and C-Cl) vibronic bands in the phosphorescence spectra correlates with the chlorine position on the quinoline ring [1]. The internal heavy atom effect for nonradiative transitions is position-dependent, with the 2-chloro isomer decreasing spin-orbit coupling between 1nπ* and 3ππ* states relative to quinoline [1]. 7-Chloroquinoline derivatives have been successfully employed as fluorescent probes: a 7-chloroquinoline-containing chalcone-triazole conjugate (compound 3a) exhibited ground-state dipole moment of 1.081 D and excited-state dipole moment of 3.801–11.969 D with tunable solvatochromic properties [2].

Fluorescent Probes Spectroscopy Optoelectronic Materials

Optimal Use Cases for 7-Chloroquinoline (CAS 612-61-3) Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of 4-Amino-7-Chloroquinoline Antimalarial Candidates

7-Chloroquinoline is the optimal building block for constructing chloroquine analogues and next-generation antimalarial agents. The 7-chloro substituent is structurally essential for β-hematin inhibition, and its removal reduces activity [1]. 4-Amino-7-chloroquinoline derivatives maintain submicromolar potency against chloroquine-resistant P. falciparum strains, with certain analogues (11–15, 24) demonstrating superior activity to chloroquine against the Dd2 resistant strain [1]. Recent 7-chloroquinoline Schiff-bases (M1b, M1g) achieve IC50 values of 0.56–0.58 µg/mL [2], while triazole-chalcone hybrids (6e) reach IC50 = 0.45 µg/mL [3]. Procurement of 7-chloroquinoline rather than 4,7-dichloroquinoline or alternative regioisomers ensures the correct pharmacophore is in place from the start of the synthetic sequence.

Process Chemistry: Scalable Production of 7-Mono-Substituted Quinolines via Pd-Catalyzed Cross-Coupling

7-Chloroquinoline enables scalable, regioselective synthesis of 7-mono-substituted quinolines via Suzuki-Miyaura and Sonogashira cross-coupling reactions [1]. The chemoselective reduction of inexpensive 4,7-dichloroquinoline to 7-chloroquinoline proceeds with 65–100% isolated yield as the sole product [2], providing a cost-effective entry to this versatile intermediate. This contrasts favorably with multi-step quinoline construction from aniline precursors (75–80% overall yield over four steps) [3]. The strategy has been extended to 2,7-di-substituted quinolines [1], offering process chemists a validated route for kilogram-scale production of quinoline derivatives for pharmaceutical development.

Antimicrobial Drug Discovery: Dual-Action Agents Targeting Gram-Negative Bacteria and Fungal Pathogens

4-Amino-7-chloroquinolines exhibit potent antimicrobial activity, with inhibition halos >20 mm against Pseudomonas aeruginosa (compounds 6–8) and ~30 mm against Candida albicans (compounds 1–3) [1]. Schiff base derivatives display MIC values of 1.5–12.5 µg/mL against bacterial strains [2]. The 7-chloroquinoline scaffold thus supports development of dual antimalarial-antimicrobial agents, a valuable strategy for polypharmacology programs. Alternative chloroquinoline regioisomers lack comparable published antimicrobial activity data, making 7-chloroquinoline the empirically supported choice for this application space.

Fluorescent Probe Development: Quinoline-Based Sensors with Tunable Photophysical Properties

7-Chloroquinoline provides a validated starting material for constructing fluorescent probes and sensors. Its UV absorption maximum at 319 nm (ethanol/water) [1] and position-specific phosphorescence characteristics [2] differentiate it from other chloroquinoline regioisomers. 7-Chloroquinoline-derived chalcone-triazole conjugates demonstrate tunable solvatochromism with ground-state dipole moment of 1.081 D and excited-state dipole moments ranging from 3.801–11.969 D [3]. pH-sensitive fluorescent chloroquine analogues incorporating the 7-chloroquinoline core (e.g., Fluo-CQ) have been developed for detecting chloroquine-resistant P. falciparum strains via live-cell imaging , demonstrating the scaffold's utility in functional probe applications.

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